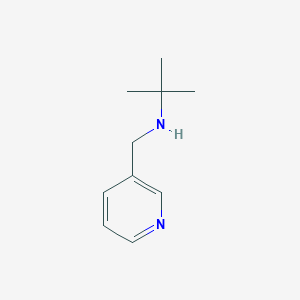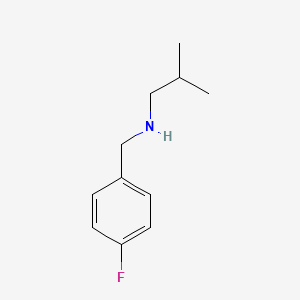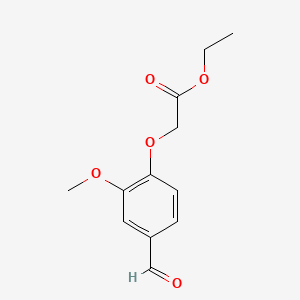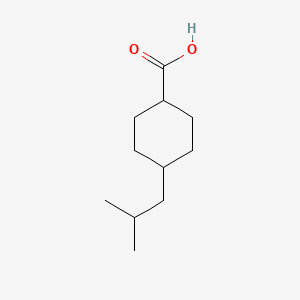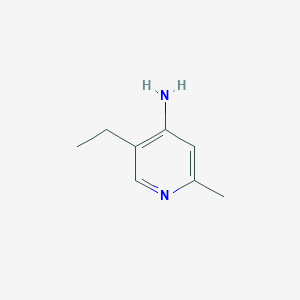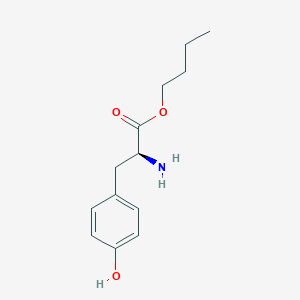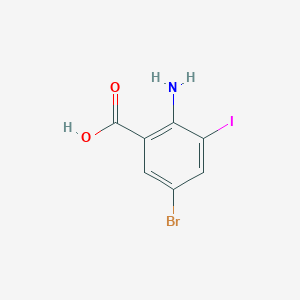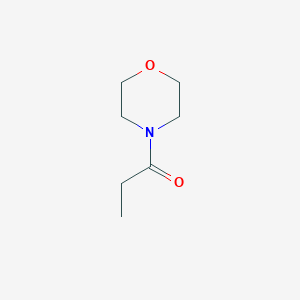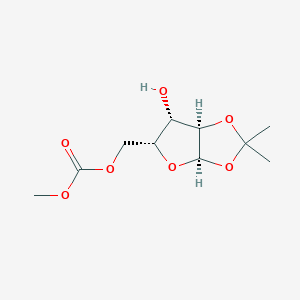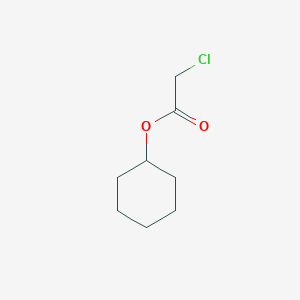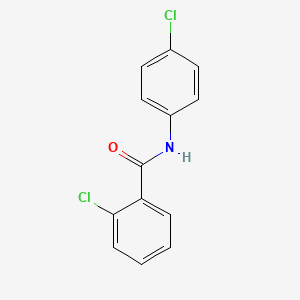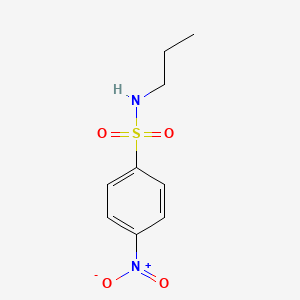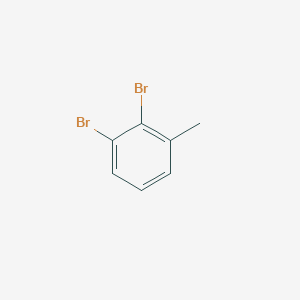
2,3-Dibromotoluene
Vue d'ensemble
Description
2,3-Dibromotoluene is an organic compound that is primarily used as an intermediate in the synthesis of other organic compounds. It is a colorless liquid with an aromatic odor and a boiling point of 218.2 degrees Celsius. 2,3-Dibromotoluene is a derivative of toluene and is a member of the brominated aromatic hydrocarbon family. It is a highly reactive compound and is used in a variety of industrial and laboratory applications.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
2,3-Dibromotoluene serves as a precursor in the synthesis of complex organometallic compounds, illustrating its role in the development of new materials with unique properties. For instance, it has been utilized in the preparation of palladium and platinum complexes containing phosphine sulfide-based SCS pincer ligand, highlighting its importance in the field of photoluminescence. These materials exhibit significant emission properties, suggesting potential applications in optoelectronics and sensor technology (Kanbara & Yamamoto, 2003).
Catalysis and Material Science
The compound finds application in catalysis and material science, particularly in the synthesis of novel polymers and materials. For example, α,α-Dibromotoluene has been used as a monomer for the synthesis of poly (substituted methylene) through magnesium-mediated polycondensation processes. This showcases its utility in creating polymers with varied compositions, mirroring the versatility of 2,3-dibromotoluene in polymer chemistry (Ihara et al., 2006).
Environmental and Energy Applications
2,3-Dibromotoluene also plays a role in environmental science, particularly in the study of bioremediation and pollutant degradation. Research into the biodegradation pathways of aromatic compounds, which includes toluene derivatives, emphasizes the importance of understanding microbial processes for the cleanup of contaminated environments. This research contributes to the development of methods for monitoring bioremediation effectiveness and understanding the microbial degradation of pollutants (Mesarch, Nakatsu, & Nies, 2000).
Advanced Synthesis Techniques
2,3-Dibromotoluene's chemistry is harnessed in advanced synthesis techniques, such as in the creation of 2,3-disubstituted thiophene derivatives via palladium-catalyzed cross-coupling reactions. These methodologies demonstrate the compound's utility in regioselective synthesis, enabling the production of materials with precise chemical properties for potential use in electronic devices and pharmaceuticals (Pereira, Iglesias, & Lera, 2001).
Photocatalysis and Air Purification
Moreover, 2,3-dibromotoluene's derivatives have implications in photocatalysis and air purification technologies. Studies focusing on TiO2 photocatalysis for the degradation of volatile organic compounds, including those related to toluene, showcase the potential of such compounds in improving indoor air quality and mitigating industrial pollutants. This aligns with the global push towards sustainable environmental practices and pollution control (Pichat et al., 2000).
Propriétés
IUPAC Name |
1,2-dibromo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIVNNXFXHFZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275104 | |
| Record name | 2,3-dibromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromotoluene | |
CAS RN |
61563-25-5 | |
| Record name | 1,2-Dibromo-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dibromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



